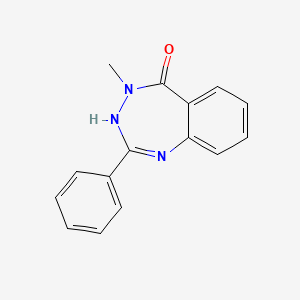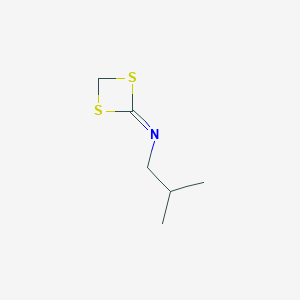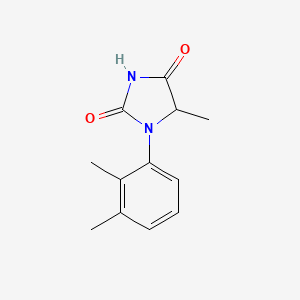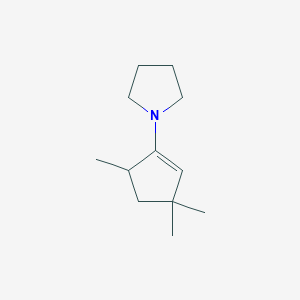
1-(3,3,5-Trimethylcyclopent-1-en-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,5-Trimethylcyclopent-1-en-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a cyclopentene ring with three methyl groups. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,5-Trimethylcyclopent-1-en-1-yl)pyrrolidine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . This method is efficient for large-scale production and ensures consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,3,5-Trimethylcyclopent-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(3,3,5-Trimethylcyclopent-1-en-1-yl)pyrrolidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3,5-Trimethylcyclopent-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: An aromatic compound with a similar structure but different electronic properties.
Pyrrolizidine: Contains two fused pentagonal rings and exhibits different biological activities.
Cyclopentane: A saturated hydrocarbon with a similar ring structure but lacks the nitrogen atom.
Uniqueness
1-(3,3,5-Trimethylcyclopent-1-en-1-yl)pyrrolidine is unique due to its combination of a pyrrolidine ring with a cyclopentene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61187-75-5 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
1-(3,3,5-trimethylcyclopenten-1-yl)pyrrolidine |
InChI |
InChI=1S/C12H21N/c1-10-8-12(2,3)9-11(10)13-6-4-5-7-13/h9-10H,4-8H2,1-3H3 |
InChI Key |
VIDVGHICPPRTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C1N2CCCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


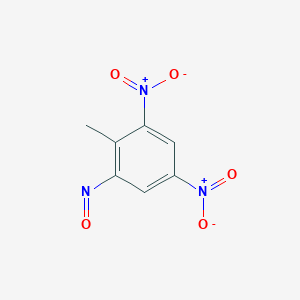


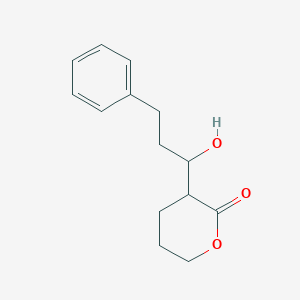


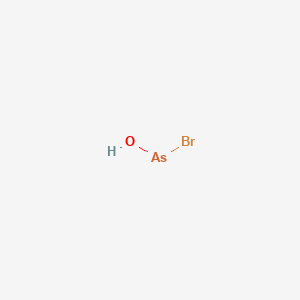
![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
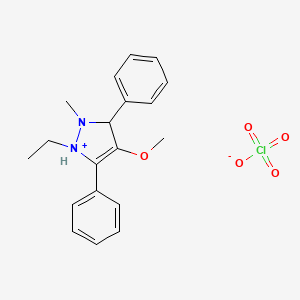
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
